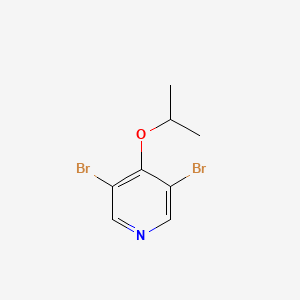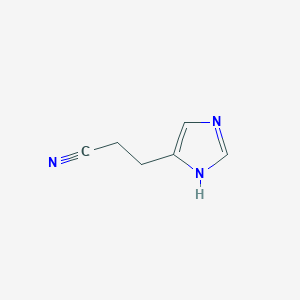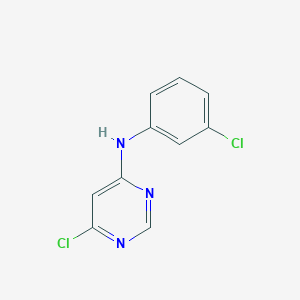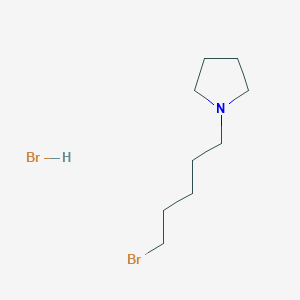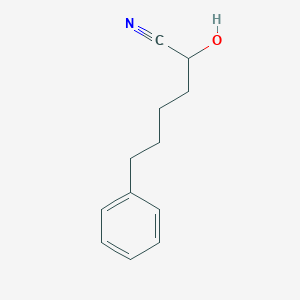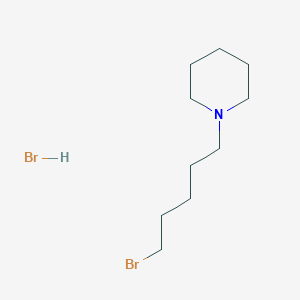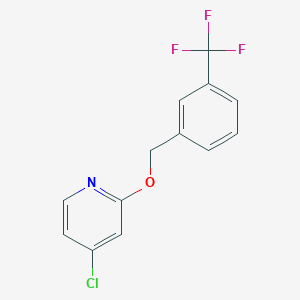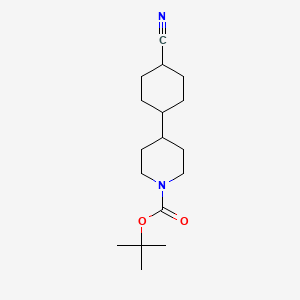
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.42 g/mol . It is primarily used in research and development settings, particularly in the pharmaceutical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a cyanocyclohexyl derivative under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, the compound may be used to study the effects of nitrile-containing compounds on biological systems .
Medicine: In the pharmaceutical industry, it serves as a precursor for the synthesis of potential therapeutic agents .
Industry: The compound is also used in the development of new materials and chemical processes .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl and related derivatives.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used in PROTAC development for targeted protein degradation.
tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Used as a reagent in organic synthesis.
Uniqueness: tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is unique due to its specific structure, which includes a cyanocyclohexyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
1389315-05-2 |
|---|---|
Formule moléculaire |
C17H28N2O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |
Clé InChI |
QOCOQICNCWFZCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





